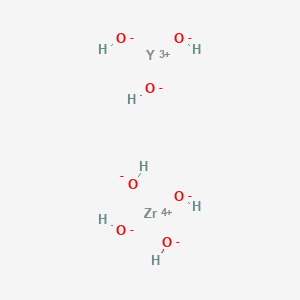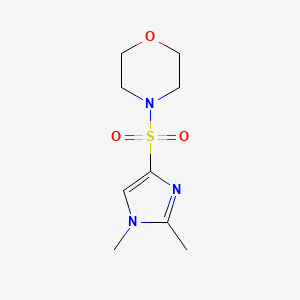
Yttrium zirconium(4+) hydroxide (1/1/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium zirconium(4+) hydroxide (1/1/7) is a compound that combines yttrium, zirconium, and hydroxide ions in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yttrium zirconium(4+) hydroxide can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of yttrium and zirconium salts in an alkaline medium, followed by aging and calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, the preparation of yttrium zirconium(4+) hydroxide often involves large-scale co-precipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Yttrium zirconium(4+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both yttrium and zirconium ions.
Common Reagents and Conditions
Common reagents used in reactions with yttrium zirconium(4+) hydroxide include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving yttrium zirconium(4+) hydroxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of yttrium and zirconium, while reduction reactions may produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Yttrium zirconium(4+) hydroxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which yttrium zirconium(4+) hydroxide exerts its effects is primarily related to its ability to interact with other chemical species and materials. The compound’s molecular targets and pathways involve the coordination of yttrium and zirconium ions with various ligands, leading to the formation of stable complexes and the promotion of specific chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yttria-stabilized zirconia (YSZ): A well-known compound used in solid oxide fuel cells and thermal barrier coatings.
Zirconium hydroxide: Used in catalysis and as a precursor for zirconium-based materials.
Yttrium hydroxide: Employed in various applications, including luminescent materials and catalysts.
Uniqueness
Yttrium zirconium(4+) hydroxide is unique due to its specific combination of yttrium and zirconium ions, which imparts distinct properties and enhances its performance in various applications. Its ability to form stable complexes and promote specific reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
194351-64-9 |
|---|---|
Molekularformel |
H7O7YZr |
Molekulargewicht |
299.18 g/mol |
IUPAC-Name |
yttrium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/7H2O.Y.Zr/h7*1H2;;/q;;;;;;;+3;+4/p-7 |
InChI-Schlüssel |
FVPMPWKTWOILGX-UHFFFAOYSA-G |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y+3].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)




![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
